molecular formula C6H6N2O B8603568 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- CAS No. 75984-88-2

2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)-

Cat. No.: B8603568
CAS No.: 75984-88-2
M. Wt: 122.12 g/mol
InChI Key: RVLVZVMYWUQNIN-UHFFFAOYSA-N
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Description

2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- is an organic compound that features a three-membered aziridine ring, a nitrile group, and an enone moiety. Aziridines are known for their high reactivity due to the strain in their three-membered ring structure, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated nitrile with an aziridine precursor in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Aziridinecarbonitrile, 1-(3-oxo-1-propenyl)- involves its high reactivity due to the strained aziridine ring. This strain facilitates nucleophilic ring-opening reactions, which can lead to the formation of various products depending on the nucleophile. The enone moiety can also participate in Michael addition reactions, further expanding the compound’s reactivity profile .

Molecular Targets and Pathways: The compound can target thiol groups in proteins, leading to modifications that affect protein function. This property is particularly useful in the development of enzyme inhibitors and other bioactive molecules .

Properties

CAS No.

75984-88-2

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

1-(3-oxoprop-1-enyl)aziridine-2-carbonitrile

InChI

InChI=1S/C6H6N2O/c7-4-6-5-8(6)2-1-3-9/h1-3,6H,5H2

InChI Key

RVLVZVMYWUQNIN-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C=CC=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

ethyl propiolate: ethyl 3-(2-cyanoaziridin-1-yl)-acrylate; oily substance, purified with a silica gel column; yield 24% of theory.
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